(1H-Pyrrole-2,5-diyl)bis(phenylmethanone)
Overview
Description
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone) is an organic compound with the molecular formula C18H13NO2. It is also known as 2,5-Dibenzoyl pyrrole. This compound features a pyrrole ring substituted at the 2 and 5 positions with benzoyl groups. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) typically involves the reaction of pyrrole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where the benzoyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) involves its interaction with various molecular targets. The benzoyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrole ring can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
(1H-Pyrrole-3,4-diyl)bis(phenylmethanone): This compound has a similar structure but with the benzoyl groups at the 3 and 4 positions of the pyrrole ring.
(1H-Pyrrole-2,5-diyl)bis(methanone): This compound has methanone groups instead of benzoyl groups.
Uniqueness
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone) is unique due to the specific positioning of the benzoyl groups, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5-benzoyl-1H-pyrrol-2-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-17(13-7-3-1-4-8-13)15-11-12-16(19-15)18(21)14-9-5-2-6-10-14/h1-12,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSOAIOQXJYNHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554897 | |
Record name | (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111122-84-0 | |
Record name | (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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